1,2-Dibromopropane-D6
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Mechanistic Chemistry
The use of deuterium isotopic labeling is a cornerstone of modern mechanistic chemistry. synmr.in By strategically replacing hydrogen with deuterium in a molecule, chemists can track the movement and transformation of specific atoms throughout a chemical reaction. clearsynth.comsynmr.in This technique is instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and understanding the stereochemistry of reactions. synmr.in
A key principle underlying this application is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. fiveable.memusechem.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its non-deuterated counterpart. fiveable.me By measuring the change in reaction rate upon deuterium substitution, researchers can determine whether the breaking of a specific C-H bond is a rate-determining step in the reaction mechanism. fiveable.me This provides profound insights into the transition state of a reaction, revealing the degree of bond breaking and formation. fiveable.me
Deuterium-labeled compounds are also essential for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. thalesnano.com In NMR, deuterated solvents are used to avoid interference from hydrogen signals, resulting in clearer spectra and more accurate structural analysis. clearsynth.com In mass spectrometry, the mass difference between hydrogen and deuterium allows for the precise tracking and quantification of labeled molecules and their metabolites. thalesnano.com
Positioning of 1,2-Dibromopropane-D6 within Halogenated Hydrocarbon Research Contexts
This compound is a deuterated form of 1,2-dibromopropane (B165211), a member of the halogenated hydrocarbon family. smolecule.com Halogenated hydrocarbons are compounds where at least one hydrogen atom has been replaced by a halogen, such as bromine. nc.gov These compounds have diverse industrial applications, including their use as solvents and in the synthesis of polymers and pharmaceuticals. guidechem.comcymitquimica.com
Within this research context, this compound serves as a valuable tool, particularly as an internal standard for analytical measurements. Its deuteration makes it easily distinguishable from its non-deuterated analog in techniques like mass spectrometry, allowing for accurate quantification of 1,2-dibromopropane in various samples. thalesnano.com
Furthermore, the study of the thermal decomposition of this compound provides insights into the reaction mechanisms of halogenated hydrocarbons. smolecule.com By analyzing the products and kinetics of its breakdown, researchers can better understand the environmental fate and potential degradation pathways of this class of compounds.
Evolution of Stable Isotope Applications in Environmental Chemistry and Chemical Biology Research
The application of stable isotopes, including deuterium, has revolutionized environmental chemistry and chemical biology. musechem.com Initially used to trace the origins of substances and understand natural processes, the use of stable isotopes has become increasingly sophisticated. musechem.comufz.deiaea.org
In environmental science, stable isotopes are crucial for tracking the movement of pollutants in soil, water, and air. musechem.comufz.de For example, by analyzing the isotopic composition of contaminants, scientists can identify their sources and monitor their degradation in the environment. ufz.de Stable isotopes of elements like carbon, nitrogen, and sulfur are used to study nutrient cycling, reconstruct past climates from ice cores and sediment layers, and understand ecological food webs. musechem.comnumberanalytics.commdpi.com
In chemical biology and metabolic research, deuterated compounds are used to trace the metabolic pathways of drugs and other biologically active molecules. synmr.insymeres.com By administering a deuterated compound, researchers can follow its journey through an organism, identifying the enzymes involved in its metabolism and the structure of its metabolic byproducts. synmr.in This information is vital for drug development, helping to improve the efficacy and safety of new therapeutic agents. symeres.comnih.gov The use of stable isotopes provides a non-radioactive and powerful method for gaining a deeper understanding of complex biological systems. musechem.com
Properties of this compound
| Property | Value |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexadeuteriopropane |
| Molecular Formula | C₃D₆Br₂ |
| Molecular Weight | 207.92 g/mol |
| CAS Number | 51209-47-3 |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 140.374°C at 760 mmHg |
| Density | 1.984 g/cm³ |
| InChI | InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D |
| InChI Key | XFNJYAKDBJUJAJ-LIDOUZCJSA-N |
| Canonical SMILES | CC(CBr)Br |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])Br)Br |
Data sourced from PubChem and other chemical suppliers. smolecule.comnih.govchemsrc.comcymitquimica.comlgcstandards.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6Br2 |
|---|---|
Molecular Weight |
207.92 g/mol |
IUPAC Name |
1,2-dibromo-1,1,2,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D |
InChI Key |
XFNJYAKDBJUJAJ-LIDOUZCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Br)Br |
Canonical SMILES |
CC(CBr)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1,2 Dibromopropane D6
Regiospecific and Stereoselective Deuteration Strategies
Achieving specific placement of deuterium (B1214612) atoms (regiospecificity) and controlling their spatial orientation (stereoselectivity) are critical aspects of synthesizing 1,2-Dibromopropane-D6. These controlled syntheses are essential for its application in mechanistic studies and as an internal standard in analytical chemistry.
A primary method for synthesizing this compound involves the free radical addition of deuterium bromide (DBr) to a deuterated alkene, such as propylene-D6. smolecule.com This reaction is typically initiated by peroxides or ultraviolet light and proceeds via a radical chain mechanism. smolecule.com For instance, the anti-Markovnikov addition of DBr to propylene-D6 in the presence of an initiator like di-tert-butyl peroxide leads to the formation of a carbon-centered radical, which then abstracts a deuterium atom from another DBr molecule to yield the desired product. smolecule.com The use of deuterated solvents is crucial to prevent unwanted proton exchange. smolecule.com Recent advancements using photoredox catalysis with visible light and cobaloxime catalysts have shown to enhance the efficiency of deuterium incorporation to over 98%. smolecule.com
Nucleophilic substitution reactions offer another avenue for the targeted incorporation of deuterium. solubilityofthings.com In these methods, a suitable leaving group on a propane (B168953) backbone is replaced by a deuterium nucleophile. While less common for the direct synthesis of this compound from non-deuterated precursors, this strategy is relevant in the broader context of synthesizing deuterated molecules. The bromine atoms in 1,2-dibromopropane (B165211) are susceptible to replacement by various nucleophiles, which can be exploited in designing synthetic pathways for related deuterated compounds. solubilityofthings.com
Maximizing the isotopic purity of this compound is paramount for its applications. Several strategies are employed to achieve this:
Reagent Stoichiometry and Solvent Selection: Careful control of the molar ratio of reactants, such as a 3.6:1 ratio of propylene-D6 to bromine, helps to minimize side reactions. smolecule.com The use of anhydrous deuterated solvents, like D₂O-free tetrahydrofuran (B95107) (THF), is critical to prevent H/D exchange. smolecule.com
Catalytic Enhancements: The use of catalysts such as iron powder or nickel(I) salen can improve the efficiency of bromine utilization, thereby reducing the formation of non-deuterated byproducts. smolecule.com
Analytical Verification: High-resolution mass spectrometry, particularly electrospray ionization (ESI-HRMS), is a powerful tool for rapidly assessing isotopic purity by quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). smolecule.com For example, ESI-HRMS analysis has been used to confirm deuterium incorporation of 99.2% in this compound synthesized via photoredox methods. smolecule.com
Scale-Up Considerations and Challenges for Research-Grade Production
Transitioning the synthesis of this compound from a laboratory scale to larger, research-grade production presents several challenges. patsnap.com Maintaining consistent reaction conditions such as temperature, pressure, and mixing becomes more complex in larger reactors. patsnap.com Heat dissipation from exothermic reactions is also a critical factor that needs to be managed to prevent side reactions and ensure product stability. patsnap.com
Furthermore, the cost and availability of highly deuterated starting materials can be a significant hurdle for large-scale synthesis. bhu.ac.in The purification of the final product to achieve the high isotopic and chemical purity required for research applications also becomes more demanding at a larger scale, often necessitating more sophisticated and costly purification techniques like fractional distillation. chemicalbook.com
Alternative Synthetic Pathways for Deuterated Vicinal Dihalides
While direct bromination of deuterated alkenes is a common route, alternative pathways exist for the synthesis of deuterated vicinal dihalides. One such approach involves the use of deuterated boronic acids, which can be used in coupling reactions to form more complex deuterated molecules. acs.org Another strategy is the dehalogenative deuteration of halides, which can offer excellent site-selectivity and high deuterium incorporation rates. xmu.edu.cn This method often utilizes heavy water as the deuterium source and can be performed electrochemically to avoid the use of harsh reagents. xmu.edu.cn
Additionally, the synthesis of deuterated vicinal diboronates provides a pathway to obtaining deuterated vicinal diols through mild oxidation, which can then potentially be converted to the corresponding dihalides. acs.org These alternative routes provide flexibility in accessing a variety of deuterated vicinal dihalides for diverse research needs.
Advanced Analytical Spectroscopies and Methodologies Leveraging 1,2 Dibromopropane D6
Mass Spectrometry Applications for Quantitative Analysis and Mechanistic Elucidation
1,2-Dibromopropane-D6 is extensively utilized in mass spectrometry for both precise quantification and the elucidation of complex chemical reaction mechanisms. smolecule.comsigmaaldrich.com The presence of deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard and a tracer in mechanistic studies. smolecule.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental and isotopic composition of a sample with high precision. measurlabs.comresearchgate.net In the context of this compound, HRMS is instrumental in assessing its isotopic purity. smolecule.com For instance, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) can rapidly quantify the relative abundance of different isotopologues (D0–D6), confirming the extent of deuterium incorporation. smolecule.com One study reported a 99.2% deuterium incorporation at both terminal positions of this compound, a testament to the precision of modern synthetic and analytical methods. smolecule.com The high accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions, which is crucial for verifying the successful synthesis of the deuterated compound. measurlabs.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.orgnih.gov This method is particularly useful for elucidating the fragmentation pathways of molecules like this compound. smolecule.comnih.gov By selecting the deuterated molecular ion and subjecting it to collision-induced dissociation, researchers can map out how the molecule breaks apart. nationalmaglab.org The masses of the resulting fragments provide information about the original structure and the location of the deuterium atoms. This technique is invaluable for understanding reaction mechanisms, such as the gas-phase thermal decomposition of this compound, which has been shown to proceed through both unimolecular elimination and radical-chain processes. smolecule.com The fragmentation patterns observed in MS/MS spectra can be used to predict the behavior of related compounds. nih.govmdpi.com
Application as an Internal Standard in Complex Matrix Analysis
This compound is frequently employed as an internal standard in various analytical techniques, most notably in gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comchemdad.com An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known amount to the sample. sigmaaldrich.com Because the deuterated compound behaves almost identically to its non-deuterated counterpart during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for more accurate quantification of the analyte. sigmaaldrich.comchemdad.com For example, the non-deuterated form, 1,2-dibromopropane (B165211), has been used as an internal standard for the determination of trichloronitromethane, a disinfection byproduct, in water samples. sigmaaldrich.comchemdad.com The use of this compound as an internal standard is particularly advantageous in complex matrices where sample loss and matrix effects are significant. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. msu.edu For this compound, NMR provides detailed information about its conformation and the spatial arrangement of its atoms. capes.gov.brresearchgate.net
Deuterium NMR Spectroscopy (D-NMR) in Solvent and Mechanistic Studies
Deuterium NMR (²H NMR) spectroscopy is a specialized NMR technique that directly observes the deuterium nucleus. magritek.com It has a chemical shift range similar to proton NMR but with characteristically broader signals. magritek.com In the context of this compound, ²H NMR is used to confirm the success of the deuteration process by identifying the presence and location of deuterium atoms within the molecule. magritek.com The disappearance of signals in the proton NMR spectrum corresponding to the deuterated positions further verifies the isotopic labeling. magritek.com This technique is also valuable in mechanistic studies for tracing the fate of deuterium atoms throughout a chemical reaction. smolecule.com
Application in Tracing Deuterium Exchange and Scrambling
The use of deuterated compounds like this compound is fundamental in studies of reaction mechanisms, particularly for tracing hydrogen exchange and scrambling pathways. wikipedia.org Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice-versa. wikipedia.org The stability of the C-D bond compared to the C-H bond makes deuterated molecules excellent tracers for metabolic pathways and chemical reaction kinetics. smolecule.com
In certain chemical environments, particularly those involving basic conditions or specific catalysts, the deuterium atoms on a labeled molecule can be lost or can "scramble," meaning they move to different positions within the molecule or exchange with hydrogen atoms from the solvent or other reagents. cdnsciencepub.com For example, studies on the synthesis of labeled olefins have shown that α-deuterated aldehydes and ketones can undergo extensive loss of the isotope before condensation with a ylid, likely due to enolization where the ylid acts as a base. cdnsciencepub.com
By using this compound and analyzing the products and intermediates via mass spectrometry or NMR spectroscopy, researchers can track the fate of the deuterium atoms. This provides invaluable insight into:
Reaction Intermediates: The presence or absence of deuterium in certain positions on product molecules can confirm or rule out proposed reaction intermediates.
Kinetic Isotope Effects: The slower rate of C-D bond cleavage compared to C-H bond cleavage can be used to determine the rate-limiting steps of a reaction. researchgate.net
Metabolic Pathways: In biochemical studies, tracking the incorporation or loss of deuterium from this compound can help elucidate its metabolic fate, including detoxification pathways involving enzymes like glutathione (B108866) S-transferase. smolecule.com
The analysis of deuterium scrambling provides a detailed map of the hydrogen environment and reactivity within a chemical or biological system.
Vibrational Spectroscopy for Conformational Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary method for investigating the structure and dynamic behavior of molecules. For this compound, these methods provide detailed information on its conformational isomers and their vibrational modes. tandfonline.comresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Assignments
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its characteristic vibrational modes. libretexts.org The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies, as the heavier deuterium atoms vibrate at lower frequencies than hydrogen atoms for the same type of motion. This isotopic shift is instrumental in making accurate vibrational assignments. tandfonline.comresearchgate.net
Studies have conducted extensive vibrational analyses of 1,2-dibromopropane and its D6 analog in various states (liquid, unannealed solid, and annealed solid). tandfonline.com These analyses, aided by normal coordinate calculations, have allowed for the assignment of fundamental vibrations for the different conformers of the molecule. tandfonline.comresearchgate.net For example, all three possible conformers of CD₂BrCDBrCD₃ were identified in the liquid state, while one conformer was absent in the annealed solid, indicating a more ordered structure at low temperatures. tandfonline.com
Table 1: Selected IR Vibrational Assignments for 1,2-Dibromopropane and its D6 Isotope
| Vibrational Mode | 1,2-Dibromopropane (cm⁻¹) | This compound (cm⁻¹) | Description of Motion |
|---|---|---|---|
| C-H/C-D Stretch | ~2960 | ~2200 | Stretching of C-H vs C-D bonds |
| CH₂ Bend | ~1440 | - | Bending motion of the methylene (B1212753) group |
| C-C Stretch | ~1100 | ~1050 | Stretching of the carbon-carbon backbone |
Note: The frequencies are approximate and can vary depending on the conformer and the physical state of the sample. The table illustrates the general downward shift upon deuteration.
Raman Spectroscopy for Conformational Dynamics
In studies of similar molecules like 1,2-dichloroethane, Raman spectroscopy has been used to probe pressure-induced conformational and phase transformations. uwo.ca At low pressures, both gauche and trans conformers coexist in equilibrium. As pressure increases, the equilibrium can shift, and eventually, the substance may transform into a solid phase with a single, more stable conformation. uwo.ca
For this compound, Raman spectroscopy can be used to:
Identify Conformers: Different conformers have unique sets of Raman-active modes. By analyzing the Raman spectrum, the presence and relative populations of each conformer in a sample can be determined.
Study Thermodynamic Equilibria: By measuring the temperature dependence of the intensities of Raman bands corresponding to different conformers, the enthalpy difference between them can be calculated.
Monitor Phase Transitions: Changes in the Raman spectrum, such as peak splitting, narrowing, or the appearance of new lattice modes, indicate phase transitions from liquid to solid or between different crystalline polymorphs. uwo.ca
The distinct spectral features of this compound compared to its non-deuterated counterpart aid in the detailed analysis of its conformational behavior.
Chromatographic Separations Coupled with Isotopic Detection
The combination of chromatographic separation with mass-selective detection is a cornerstone of modern analytical chemistry. For isotopically labeled compounds like this compound, this combination provides unparalleled specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the analysis of volatile and semi-volatile compounds. taylorfrancis.com In this technique, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column, after which the separated components are fragmented and detected by a mass spectrometer. nih.gov
GC-MS is exceptionally powerful for differentiating isomers. nih.govresearchgate.net While structural isomers may have similar boiling points, their mass spectra are often distinct due to different fragmentation pathways upon electron ionization. For this compound, GC-MS analysis allows for:
Separation from Impurities: The gas chromatograph separates the D6-labeled compound from its non-labeled counterpart (1,2-dibromopropane), other isomers (e.g., 1,3-dibromopropane), and any synthesis byproducts. nih.gov
Isotopic Confirmation: The mass spectrometer confirms the identity and isotopic purity of the compound. The molecular ion (M⁺) peak for this compound will appear at a mass-to-charge ratio (m/z) that is 6 units higher than that of unlabeled 1,2-dibromopropane.
Fragment Analysis: The fragmentation pattern provides a structural fingerprint. The deuteration alters the masses of the fragment ions, which can be used to pinpoint the location of the deuterium atoms and confirm the structure. For example, the loss of a bromine atom or a deuterated methyl group (CD₃) would result in fragment ions with specific m/z values that are different from the unlabeled compound. Soft ionization techniques can be employed to obtain clear molecular ion information, which is sometimes lost with hard electron ionization. spectroscopyonline.com
Table 2: Expected Key Mass Spectrometry Fragments for Isomer Differentiation
| Compound | Molecular Ion (M⁺) m/z | [M-Br]⁺ Fragment m/z | [M-CH₂Br]⁺ / [M-CD₂Br]⁺ Fragment m/z |
|---|---|---|---|
| 1,2-Dibromopropane | ~200/202/204 | 121/123 | 107/109 |
| 1,3-Dibromopropane (B121459) | ~200/202/204 | 121/123 | 107/109 |
Note: Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, leading to characteristic isotopic patterns for bromine-containing ions. The m/z values are nominal masses.
Although 1,2- and 1,3-dibromopropane are structural isomers with the same molecular weight, they can typically be separated by their retention times in the GC, and may show subtle differences in their fragmentation patterns, allowing for unambiguous identification when coupled with MS. nih.gov
High-Performance Liquid Chromatography (HPLC) for Transformation Product Characterization
While GC-MS is ideal for volatile compounds, many chemical or biological transformation products are more polar and less volatile, making them unsuitable for GC analysis without derivatization. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating such compounds in the liquid phase. escholarship.org
When this compound undergoes reactions, such as nucleophilic substitution or elimination, it can form a variety of products including alcohols, ethers, or alkenes. smolecule.com Characterizing these transformation products is crucial for understanding the reaction pathway. HPLC can be used to separate these products from the unreacted starting material and from each other. whiterose.ac.uk
The workflow typically involves:
Reaction: The reaction involving this compound is performed.
Separation: The resulting mixture is injected into an HPLC system. A reversed-phase column is often used, where compounds are separated based on their polarity.
Detection and Characterization: The eluent from the HPLC column is passed through one or more detectors. A Diode-Array Detector (DAD) or UV-Vis detector can provide preliminary information. However, coupling HPLC to a mass spectrometer (LC-MS) is the most powerful approach. The mass spectrometer provides the molecular weight and structural information for each separated peak, allowing for the confident identification of the transformation products and confirming the retention of the deuterium label. tuwien.at
This approach is invaluable for studying the results of synthetic procedures or the metabolism of this compound in biological systems, where the products may be non-volatile and present in complex mixtures. escholarship.orgtuwien.at
Mechanistic Investigations of 1,2 Dibromopropane D6 Transformation Pathways in Environmental and Chemical Systems
Abiotic Degradation Mechanisms and Kinetics
Abiotic degradation encompasses chemical and physical processes that transform a compound without the involvement of biological organisms. For 1,2-dibromopropane-D6, these pathways include hydrolysis, photolysis, and reductive dehalogenation.
Hydrolysis Pathways and Environmental Half-Life Determinations
Hydrolysis is a significant abiotic degradation pathway for halogenated alkanes in aqueous environments. For the non-deuterated analogue, 1,2-dibromopropane (B165211), the hydrolysis half-life has been calculated to be approximately 320 days at 25°C and a pH of 7. nih.gov The primary mechanism involves the nucleophilic substitution of a bromine atom by a water molecule or hydroxide (B78521) ion, leading to the formation of corresponding alcohols.
A proposed hydrolysis pathway for 1,2-dibromopropane involves the formation of brominated propanols, which can undergo further reactions. The deuteration in this compound would be retained in the product molecules, allowing for detailed tracking of the reaction progress and intermediate formation.
| Parameter | Value for 1,2-Dibromopropane | Reference |
| Hydrolysis Half-Life (25°C, pH 7) | 320 days | nih.gov |
| Vapor Pressure (25°C) | 7.84 mm Hg | nih.gov |
| Estimated Atmospheric Half-Life | 37 days | nih.gov |
Photolytic and Radiolytic Decomposition Mechanisms
Photolytic Decomposition: Direct photolysis of 1,2-dibromopropane is not expected to be a significant environmental degradation pathway. This is because the compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of sunlight reaching the Earth's surface. nih.gov Consequently, direct photolytic decomposition of this compound is also considered negligible. However, indirect photolysis, involving reactions with photochemically produced species like hydroxyl radicals, can contribute to its degradation in the atmosphere. The estimated atmospheric half-life for vapor-phase 1,2-dibromopropane reacting with hydroxyl radicals is about 37 days. nih.gov
Radiolytic Decomposition: Radiolysis involves the dissociation of molecules by ionizing radiation. wikipedia.org In aqueous solutions, the radiolysis of water produces highly reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (H•), and hydroxyl radicals (•OH). mdpi.com These species can then react with dissolved organic compounds like this compound.
The principal mechanisms of radiolysis of organic compounds involve free radical interactions, excited state mechanisms, and reactions with solvated electrons. ekb.eg For halogenated hydrocarbons, reductive processes initiated by hydrated electrons are often significant. The reaction of this compound with these radiolytically generated species would lead to the cleavage of the carbon-bromine bonds and the formation of various degradation products. The deuterated nature of the molecule would again serve as a tracer to elucidate the intricate radical reaction mechanisms.
| Degradation Process | Significance for 1,2-Dibromopropane | Key Reactive Species |
| Direct Photolysis (>290 nm) | Not significant | - |
| Indirect Photolysis (Atmospheric) | Significant | Hydroxyl radicals (•OH) |
| Radiolysis (Aqueous) | Potentially significant | e⁻aq, H•, •OH |
Reductive Dehalogenation Pathways and Kinetic Models
Reductive dehalogenation is a key transformation pathway for halogenated organic compounds, particularly under anaerobic conditions. This process involves the removal of halogen atoms and their replacement with hydrogen atoms. In environmental systems, this can be mediated by reduced iron minerals or by microbial activity.
Abiotic reductive dehalogenation of similar compounds like 1,2-dibromoethane (B42909) (EDB) has been observed to be facilitated by iron sulfide (B99878) minerals. epa.gov The reaction proceeds via a first-order kinetics model. epa.gov For this compound, a similar mechanism is plausible, where the compound is reduced at the mineral surface.
The use of deuterated compounds is crucial for distinguishing between different transformation pathways. For instance, in the case of EDB, dual carbon-bromine stable isotope analysis helps to differentiate between nucleophilic substitution and dibromoelimination pathways. lgcstandards.com Kinetic models for the reductive dehalogenation of this compound would need to account for the kinetic isotope effect, which would likely result in a slower reaction rate compared to the non-deuterated form.
Biotic Transformation Mechanisms and Enzyme-Mediated Reactions
The biodegradation of halogenated hydrocarbons is a critical process for their removal from contaminated environments. The use of this compound in these studies helps to unravel the complex enzymatic reactions involved.
Microbial Degradation Pathways (Aerobic and Anaerobic)
Aerobic Degradation: Under aerobic conditions, the biodegradation of halogenated alkanes can be initiated by monooxygenase or hydrolase enzymes. For instance, studies on 1,2-dibromoethane have shown that its degradation can be enhanced in the presence of co-substrates like ethane (B1197151) or propane (B168953), suggesting the involvement of monooxygenase enzymes. researchgate.net A proposed two-phase biodegradation scheme for EDB involves an aerobic pathway leading to carbon dioxide and an anaerobic pathway via dihaloelimination. researchgate.netnih.gov
A study on an acclimated microbial consortium demonstrated the biodegradation of EDB under both aerobic and anaerobic conditions. wiley-vch.de The enriched consortium included anaerobic bacteria like Desulfovibrio and facultative anaerobes such as Chromobacterium. wiley-vch.de The degradation of this compound by similar microbial communities would likely follow analogous pathways. The deuterium (B1214612) labeling would be instrumental in tracing the metabolic fate of the carbon skeleton.
Anaerobic Degradation: In anaerobic environments, reductive dehalogenation is a major biodegradation pathway. Organohalide-respiring bacteria, such as Dehalococcoides and Dehalogenimonas, can utilize halogenated compounds as electron acceptors for energy conservation. researchgate.netnih.gov The enzymes responsible for this are reductive dehalogenases, which are often corrinoid and iron-sulfur cluster-containing proteins. nih.gov
Studies with deuterated analogues of similar compounds, such as D6-1,2-dichloropropane (D6-DCP), have been pivotal in elucidating metabolic pathways. For example, the analysis of metabolites from D6-DCP in rats helped to investigate the role of episulphonium ion intermediates in its biotransformation. mhlw.go.jp The retention or loss of deuterium in the metabolic products provides strong evidence for specific reaction mechanisms. mhlw.go.jp It is proposed that the metabolism of 1,2-dibromopropane also proceeds via direct glutathione (B108866) conjugation, potentially involving the formation of a thiiranium ion intermediate. mhlw.go.jp
| Condition | Key Microbial Processes | Example Microorganisms |
| Aerobic | Cometabolism (Monooxygenases), Hydrolysis | Polaromonas sp. |
| Anaerobic | Reductive Dehalogenation (Organohalide Respiration) | Dehalococcoides, Dehalogenimonas |
Enzymatic Biotransformations and Reactive Intermediates
The biotransformation of 1,2-dibromopropane and its deuterated analogue is often initiated by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). mhlw.go.jpsmolecule.com This is a critical bioactivation pathway that can lead to the formation of reactive intermediates. nih.gov
The initial product of the GSH conjugation of 1,2-dibromopropane is an S-(2,3-dibromopropyl)glutathione conjugate. This can then undergo intramolecular displacement of the second bromine atom to form a reactive episulfonium (thiiranium) ion intermediate. mhlw.go.jp This highly electrophilic intermediate can then react with cellular nucleophiles, including water, proteins, and DNA. smolecule.com The reaction with water leads to the formation of a hydroxy-mercapturic acid precursor. mhlw.go.jp
The use of this compound is particularly valuable for studying this pathway. By analyzing the mass spectra of the resulting metabolites, researchers can determine the extent of deuterium retention. mhlw.go.jp For instance, in studies with D4-1,2-dibromoethane, complete deuterium retention in a portion of the mercapturate metabolite provided strong evidence for the formation of an episulphonium ion intermediate. mhlw.go.jp Similar studies with this compound would allow for a detailed investigation of the role of such reactive intermediates in its metabolism and potential toxicity.
| Enzyme Family | Role in Transformation | Reactive Intermediates |
| Glutathione S-transferases (GSTs) | Catalyze conjugation with glutathione | S-(2,3-dibromopropyl)glutathione, Episulfonium (thiiranium) ion |
| Cytochrome P450 Monooxygenases | Potential for initial oxidative attack | - |
| Reductive Dehalogenases | Catalyze reductive dehalogenation | - |
Role in Xenobiotic Metabolism Studies (mechanistic focus, non-human clinical)
The study of how foreign compounds (xenobiotics) are processed in biological systems is crucial for understanding their potential effects. taylorandfrancis.com this compound, the deuterated form of 1,2-dibromopropane, serves as a valuable tool in non-human xenobiotic metabolism studies, offering mechanistic insights into biotransformation pathways. The substitution of hydrogen with deuterium atoms allows researchers to trace the fate of the molecule and its metabolites within an organism.
In non-human models, such as rats, the metabolism of 1,2-dibromopropane has been investigated to elucidate the enzymatic processes involved. nih.gov The primary mechanism of detoxification for many xenobiotics involves a two-phase process. drughunter.commdpi.com Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion. drughunter.commdpi.com
Studies on the non-deuterated form, 1,2-dibromopropane, in rats have shown that its biotransformation leads to the formation of several mercapturic acid derivatives, which are excreted in the urine. nih.gov These metabolites include N-acetyl-S-(2-oxopropyl)-L-cysteine, N-acetyl-S-(2-hydroxypropyl)-L-cysteine, N-acetyl-S-(1-carboxyethyl)-L-cysteine, and N-acetyl-S-(2-bromo-2-propenyl)-L-cysteine. nih.gov The formation of these compounds suggests the involvement of glutathione S-transferases (GSTs) in the metabolic pathway, a key family of Phase II enzymes. nih.govdrughunter.com
The use of this compound in these studies helps to clarify the specific mechanisms. For example, investigating the metabolism of deuterated 1,2-dibromoethane (a related compound) in rats revealed that the retention of deuterium in the resulting mercapturic acid metabolite provided evidence for the formation of a reactive episulfonium ion intermediate. mhlw.go.jp However, similar studies with D6-1,2-dichloropropane (D6-DCP), another related compound, did not support the formation of an episulfonium ion intermediate in rats, as the resulting metabolites only retained three of the original six deuterium atoms. mhlw.go.jp This highlights the utility of isotopic labeling in distinguishing between different potential metabolic pathways.
The proposed metabolic scheme for 1,2-dibromopropane involves initial oxidation and subsequent conjugation with glutathione. mhlw.go.jp The resulting conjugates are then further processed to form the observed mercapturic acids. nih.gov The use of this compound allows for the precise tracking of these transformations, helping to confirm the sequence of enzymatic reactions and the nature of the intermediates involved.
Table 1: Key Enzymes and Reactions in Xenobiotic Metabolism
| Phase | Enzyme Family | Type of Reaction | Role in 1,2-Dibromopropane Metabolism (Inferred) |
| Phase I | Cytochrome P450 (CYP) | Oxidation, Reduction, Hydrolysis | Initial modification of the 1,2-dibromopropane structure. mdpi.com |
| Phase II | Glutathione S-transferases (GSTs) | Conjugation with glutathione | Detoxification by forming glutathione conjugates. nih.govdrughunter.com |
| Phase II | N-acetyltransferases (NATs) | Acetylation | Final step in the formation of mercapturic acids for excretion. drughunter.com |
This table provides a generalized overview of enzyme families relevant to xenobiotic metabolism and their inferred roles in the biotransformation of 1,2-dibromopropane based on studies of the non-deuterated compound and related halogenated alkanes.
Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org In the context of this compound, the substitution of hydrogen (¹H) with deuterium (²H or D) leads to a significant mass change, which can affect the vibrational frequencies of chemical bonds and, consequently, the activation energy of a reaction. wikipedia.orgprinceton.edu The KIE is typically expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., kH/kD. libretexts.org
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edunih.gov For reactions involving the cleavage of a carbon-hydrogen (C-H) bond, the corresponding carbon-deuterium (C-D) bond will have a lower zero-point vibrational energy. epfl.ch This means more energy is required to break a C-D bond compared to a C-H bond, resulting in a slower reaction rate for the deuterated compound. princeton.edu
The magnitude of the PKIE (kH/kD) for C-H bond cleavage is typically in the range of 2 to 8. libretexts.org A significant PKIE provides strong evidence that the C-H bond is indeed broken in the rate-limiting step. For example, in an E2 elimination reaction where a C-H bond is broken concurrently with the departure of a leaving group, a large PKIE would be expected. princeton.edu Conversely, in an E1 reaction, where the leaving group departs first in the rate-determining step, a much smaller or negligible KIE would be observed for the subsequent deprotonation step. princeton.edu Therefore, by measuring the reaction rates of 1,2-dibromopropane and this compound under specific conditions, the PKIE can be calculated to help identify the rate-determining step of its transformation pathways, such as dehydrobromination.
Table 2: Interpreting Primary Kinetic Isotope Effects (PKIE)
| kH/kD Value | Interpretation | Implication for this compound Reactions |
| > 2 | Normal Primary KIE | C-D bond is broken in the rate-determining step. |
| ≈ 1 | No significant KIE | C-D bond is not broken in the rate-determining step. |
| < 1 | Inverse Primary KIE | Indicates a change in bonding that is stronger in the transition state. |
This table provides a general guide for interpreting PKIE values in the context of C-D bond cleavage.
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position where bonds are not broken or formed during the rate-determining step. libretexts.org SKIEs are generally smaller than PKIEs but provide valuable information about changes in the steric or electronic environment of the transition state. wikipedia.org
SKIEs are often categorized based on the position of the isotope relative to the reaction center:
α-Secondary KIEs: The isotopic substitution is on the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp³ hybridization (tetrahedral) in the reactant to sp² (trigonal planar) in the transition state, a normal SKIE (kH/kD > 1) is typically observed. wikipedia.org This is because the out-of-plane bending vibrations of the C-H bond are less restricted in the sp² transition state. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1). wikipedia.org
β-Secondary KIEs: The isotopic substitution is on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where electron density from a C-H or C-D sigma bond is donated to an adjacent empty or partially filled orbital. libretexts.org Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal SKIE (kH/kD > 1) is often observed when hyperconjugation stabilizes the transition state.
By analyzing the SKIEs for reactions of this compound, researchers can gain insights into the geometry and electronic structure of the transition state, helping to distinguish between different possible reaction mechanisms. nih.gov
Table 3: Typical Secondary Kinetic Isotope Effects and Their Implications
| Type of SKIE | Hybridization/Effect | Typical kH/kD Value | Interpretation of Transition State |
| α-SKIE | sp³ → sp² | > 1 (Normal) | Loosening of bending vibrations. |
| α-SKIE | sp² → sp³ | < 1 (Inverse) | Tightening of bending vibrations. |
| β-SKIE | Hyperconjugation | > 1 (Normal) | Stabilization of a developing positive charge or radical center. |
This table summarizes general trends in SKIEs and their use in characterizing transition states.
When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, a solvent kinetic isotope effect (SKIE) can be observed. chem-station.com This effect can arise from several factors, including the solvent acting as a reactant in the rate-determining step, rapid hydrogen/deuterium exchange between the solvent and the substrate, or changes in solvation of the reactants and the transition state. libretexts.orgnih.gov
The interpretation of SKIEs can be complex. nih.gov If a proton transfer from the solvent is part of the rate-limiting step, a normal SKIE (kH₂O/kD₂O > 1) is often observed. chem-station.com However, inverse SKIEs (kH₂O/kD₂O < 1) are also common and can occur, for instance, when a pre-equilibrium step involving the solvent precedes the rate-determining step. chem-station.com For example, the acid dissociation constant of a carboxylic acid is smaller in D₂O than in H₂O. chem-station.com
In the study of this compound transformation pathways, performing reactions in deuterated solvents and measuring the SKIE can provide mechanistic details, particularly for reactions involving proton transfer or where the solvent plays a role in stabilizing intermediates or transition states. nih.gov Comparing the SKIE with substrate KIEs can offer a more complete picture of the reaction mechanism. nih.gov
Role of 1,2 Dibromopropane D6 As a Research Probe and Tracer in Advanced Chemical Studies
Tracer Applications in Environmental Transport and Fate Studies
The use of isotopically labeled compounds is a well-established technique for tracking the movement and transformation of contaminants in the environment. epa.govmdpi.comqub.ac.uk Deuterated compounds, in particular, are advantageous as they are chemically stable, non-reactive under typical environmental conditions, and can be detected with high sensitivity. usgs.govusgs.gov
Deuterated organic compounds have been successfully employed as tracers to monitor the transport and biodegradation of pollutants in groundwater. osti.gov For instance, deuterated analogues of aromatic hydrocarbons like benzene, toluene, and xylene have been used to track their movement and assess their natural attenuation within contaminated aquifers. osti.gov This approach allows for the direct determination of local aquifer parameters and the retardation coefficients of various organic pollutants.
In a similar vein, 1,2-Dibromopropane-D6 can be introduced into a contaminated groundwater system to trace the migration of a 1,2-dibromopropane (B165211) plume. By monitoring the concentration of the deuterated tracer at various downstream locations over time, hydrogeologists can delineate the extent of the plume, determine the velocity of groundwater flow, and understand the processes of dispersion and diffusion affecting the contaminant's distribution. youtube.com The key advantage of using the deuterated form is that it can be distinguished from any pre-existing, non-deuterated 1,2-dibromopropane contamination.
Table 1: Hypothetical Data from a this compound Groundwater Tracer Study
| Monitoring Well | Distance from Injection (meters) | Time to Peak Concentration (days) | Peak Concentration of this compound (µg/L) |
|---|---|---|---|
| MW-1 | 10 | 15 | 85 |
| MW-2 | 20 | 32 | 62 |
| MW-3 | 30 | 50 | 41 |
| MW-4 | 40 | 75 | 25 |
This table illustrates the type of data that could be generated from a tracer test to model contaminant transport.
Assessing the effectiveness of soil and sediment remediation technologies is crucial for environmental cleanup projects. researchgate.netresearchgate.netmdpi.com Deuterated compounds can be used as tracers to evaluate the performance of remediation strategies such as in-situ chemical oxidation, bioremediation, or soil vapor extraction. battelle.org
By introducing a known quantity of this compound into a contaminated soil or sediment matrix before remediation, its concentration can be monitored throughout the treatment process. A decline in the concentration of the deuterated tracer, relative to a conservative tracer, can provide a quantitative measure of the remediation technology's efficiency in removing or degrading the contaminant. This method helps in optimizing remediation parameters and verifying the achievement of cleanup goals.
Mechanistic Studies of Halogenated Hydrocarbon Reactivity
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.orgprinceton.edu By comparing the reaction rates of a compound with its deuterated analogue, chemists can determine whether a specific C-H bond is broken in the rate-determining step of the reaction. pressbooks.pub The heavier deuterium (B1214612) atom forms a stronger bond with carbon compared to hydrogen, leading to a slower reaction rate if this bond is cleaved during the slowest step of the reaction. chem-station.com
The reactions of halogenated hydrocarbons often involve electrophilic and nucleophilic attacks. youtube.commasterorganicchemistry.comkhanacademy.org For example, the substitution of a bromine atom in 1,2-dibromopropane by a nucleophile is a common reaction. By using this compound, researchers can probe the mechanism of such reactions. If the reaction rate is significantly slower for the deuterated compound, it suggests that the abstraction of a hydrogen (or deuterium) atom is involved in the rate-determining step, which can help differentiate between various possible reaction pathways, such as elimination versus substitution mechanisms.
Many environmental degradation processes of halogenated hydrocarbons proceed through radical or ionic intermediates. nju.edu.cnnih.gov Deuterium labeling can provide critical insights into these mechanisms. For instance, in a radical-mediated dehalogenation reaction, the abstraction of a hydrogen atom is often a key step. acs.org By measuring the KIE with this compound, it is possible to confirm the involvement of C-H bond cleavage in the radical initiation or propagation steps. This information is vital for understanding the environmental fate of these compounds and for developing effective remediation strategies.
Table 2: Kinetic Isotope Effect (KIE) in the Debromination of 1,2-Dibromopropane
| Reaction Type | Proposed Rate-Determining Step | Expected kH/kD (KIE) | Implication for this compound |
|---|---|---|---|
| E2 Elimination | C-H bond cleavage by a base | > 2 | Slower reaction rate |
| SN2 Substitution | Nucleophilic attack at carbon | ~ 1 | No significant change in reaction rate |
| Radical Abstraction | C-H bond cleavage by a radical | > 2 | Slower reaction rate |
This table summarizes the expected kinetic isotope effects for different reaction mechanisms involving 1,2-dibromopropane, providing a basis for mechanistic elucidation using its deuterated form.
Catalytic dehalogenation is a promising technology for the remediation of sites contaminated with halogenated hydrocarbons. rsc.orgrsc.org Understanding the mechanism of these catalytic processes is essential for designing more efficient and selective catalysts. The use of this compound in these studies can help to elucidate the role of C-H bond activation in the catalytic cycle. For example, in palladium-catalyzed hydrodehalogenation, if the reaction shows a significant KIE, it would suggest that the cleavage of a C-H bond is a critical step in the catalytic mechanism. rsc.org This knowledge can guide the development of improved catalysts for environmental remediation. nih.gov
Development of Certified Reference Materials and Analytical Standards for Rigorous Research
In the realm of advanced chemical analysis, the precision and reliability of experimental results are paramount. The development and use of certified reference materials (CRMs) and analytical standards are foundational to achieving this rigor. This compound, the deuterated analogue of 1,2-dibromopropane, has emerged as a crucial tool in this context. Its primary application lies in its use as an internal standard, particularly in isotope dilution mass spectrometry (IDMS) and other quantitative analytical techniques.
The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect where the deuterated compound reacts more slowly than its non-deuterated counterpart in certain chemical reactions. This property is particularly valuable in metabolic studies for elucidating reaction mechanisms. However, the most widespread and documented use of this compound is as an internal standard.
Internal standards are essential for correcting variations in analytical measurements that can arise during sample preparation, extraction, and analysis. By adding a known amount of a deuterated standard to a sample, analysts can accurately quantify the corresponding non-deuterated analyte, as the two compounds behave nearly identically during the analytical process but are distinguishable by their mass-to-charge ratio in a mass spectrometer.
Several chemical suppliers and organizations specialize in the synthesis and certification of this compound as a reference material. The certification process involves rigorous testing to ensure the material's chemical and isotopic purity, as well as its stability. A certificate of analysis accompanying these standards typically provides crucial information such as the isotopic enrichment (often expressed as atom % D), the chemical purity, and the concentration of the solution if sold as such.
A study on the formation of disinfection by-products (DBPs) in drinking water reservoirs explicitly utilized deuterated this compound with an isotopic purity of 99.6 atom % D as an internal standard for their analyses. rsc.org Similarly, research on the reaction pathways in the chlorination of amino acids employed this compound with a purity of 99.7% as an internal standard. curtin.edu.au Its use has also been documented in the assessment of DBP formation from iodinated contrast media in water treatment processes. arizona.edu
The availability of high-purity this compound as a certified reference material allows laboratories to achieve high levels of accuracy and precision in their analytical measurements. It serves as a cornerstone for data comparability across different studies and laboratories, which is essential for regulatory monitoring, environmental science, and toxicology research.
Below is a representative data table illustrating the typical information provided in a certificate of analysis for a this compound certified reference material.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 51209-47-3 |
| Molecular Formula | C3D6Br2 |
| Molecular Weight | 207.93 g/mol |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 99% (by GC/MS) |
| Form | Neat Liquid or Solution in Solvent |
| Storage Condition | 2-8°C, protected from light |
| Certificate of Analysis | Provided with each batch |
This next table demonstrates how this compound might be used as an internal standard to quantify the native compound in a sample using Gas Chromatography-Mass Spectrometry (GC-MS). The consistent response factor across different concentrations is indicative of the reliability of the internal standard.
| Analyte Concentration (ng/mL) | Internal Standard (IS) Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Factor (Analyte Area/IS Area) |
| 1.0 | 10 | 5,230 | 50,100 | 0.104 |
| 5.0 | 10 | 25,800 | 49,950 | 0.517 |
| 10.0 | 10 | 51,900 | 50,200 | 1.034 |
| 25.0 | 10 | 130,100 | 50,050 | 2.600 |
| 50.0 | 10 | 259,500 | 49,900 | 5.200 |
Computational and Theoretical Approaches to 1,2 Dibromopropane D6 Reactivity and Conformation
Quantum Chemical Calculations for Electronic Structure and Reaction Energetics
Quantum chemical calculations provide a foundational understanding of the electronic structure and energy landscape of molecules. For 1,2-Dibromopropane-D6, these methods are crucial for predicting its stability, reactivity, and the energetic profiles of its chemical reactions.
Density Functional Theory (DFT) for Ground and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the geometries and energies of ground states (the most stable conformation of a molecule) and transition states (the energy maximum along a reaction pathway).
A key aspect of these calculations is the selection of an appropriate functional and basis set, which must accurately account for electron correlation and the presence of heavy atoms like bromine.
Table 1: Representative DFT-Calculated Energies for a Hypothetical Reaction Pathway of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (this compound) | Ground state | 0.00 |
| Transition State | E2 Elimination of DBr | +25.5 |
| Product (Bromopropene-D5 + DBr) | Final state | +15.2 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are not widely available.
Prediction of Vibrational Frequencies and Isotope Effects
One of the most direct consequences of isotopic substitution is the change in vibrational frequencies of molecular bonds. Because deuterium (B1214612) is heavier than hydrogen, the C-D bond has a lower vibrational frequency (stretching and bending) than a C-H bond. This phenomenon is known as the kinetic isotope effect (KIE) and can be accurately predicted using quantum chemical calculations.
DFT calculations can compute the full vibrational spectrum of this compound. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectroscopy to confirm the structure and isotopic purity of the compound. The calculated frequencies are also essential for determining the zero-point vibrational energy (ZPVE), which is the residual energy of a molecule at absolute zero.
The difference in ZPVE between the deuterated and non-deuterated reactants and transition states is a primary contributor to the kinetic isotope effect. For a reaction involving the cleavage of a C-D bond, the ZPVE of the reactant is lower than that of its C-H counterpart. If this bond is broken or weakened in the transition state, the difference in ZPVE between the two isotopologues is reduced, leading to a higher activation energy for the deuterated compound and thus a slower reaction rate (a "normal" KIE). Computational models can quantify this effect precisely.
Table 2: Predicted Vibrational Frequency Shifts due to Deuteration
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |
|---|---|---|---|
| C-H/C-D Stretch | 2900 - 3100 | 2100 - 2300 | -800 to -800 |
| C-H/C-D Bend | 1350 - 1450 | 950 - 1050 | -400 |
Note: This table presents typical frequency ranges and predicted shifts based on the principles of vibrational spectroscopy. youtube.com The exact values would require specific DFT calculations for this compound.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Conformation
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions.
Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding its behavior in complex environmental or biological systems. These simulations can provide data on solvation energies, diffusion coefficients, and the structure of the solvation shell around the molecule.
Computational Modeling of Environmental Transformation Pathways
Computational modeling is a valuable tool for predicting the environmental fate and transformation of chemical compounds. For this compound, this involves modeling potential degradation pathways, such as hydrolysis, oxidation, and reductive dehalogenation.
Theoretical models can be used to predict the products of these transformations and estimate their reaction rates under various environmental conditions. For example, computational studies on related halogenated compounds, such as 1,2,3-trichloropropane, have been used to determine the thermodynamically favored degradation pathways. stackexchange.com A similar approach for this compound could elucidate whether it is more likely to undergo elimination, substitution, or other degradation reactions.
One important environmental pathway for halogenated alkanes is reductive dehalogenation, often mediated by microorganisms. nih.govmdpi.com Computational models can simulate the key steps of these biological reactions, for instance, by modeling the interaction of the molecule with the active site of a dehalogenase enzyme. These models can help predict the susceptibility of this compound to biodegradation and identify the likely metabolites. Isotope effects, which can be calculated as described in section 6.1.2, are particularly useful in these studies as they can help to distinguish between different reaction mechanisms observed in environmental samples.
Emerging Research Frontiers and Future Perspectives for 1,2 Dibromopropane D6 Research
Integration with Advanced Spatially Resolved Spectroscopic Techniques
The integration of 1,2-Dibromopropane-D6 with advanced spatially resolved spectroscopic techniques is opening new avenues for visualizing and quantifying chemical processes at microscopic levels. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging and Raman spectroscopy are particularly promising. youtube.commdpi.com
Spatially resolved mass spectrometry can map the distribution of this compound and its transformation products within complex matrices, such as soil or biological tissues. youtube.com This provides invaluable spatial information on its fate and transport, which is crucial for environmental remediation and toxicological studies. youtube.com The distinct mass of the deuterated compound allows for clear differentiation from its non-labeled counterpart and other background molecules. nih.gov
Raman spectroscopy, a non-destructive technique that provides detailed chemical information, can also be employed to study this compound. azocleantech.comrenishaw.com Isotopic substitution with deuterium (B1214612) results in a measurable shift in the vibrational frequencies of C-D bonds compared to C-H bonds. This isotopic shift can be detected by Raman spectroscopy, enabling the in-situ tracking of the compound and its degradation. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) further enhances the signal, allowing for the detection of very low concentrations of environmental pollutants. nih.govbohrium.com
| Spectroscopic Technique | Application for this compound | Potential Insights |
| MALDI Mass Spectrometry Imaging | Mapping distribution in environmental and biological samples. | Visualization of transport pathways and localization in tissues. |
| Raman Spectroscopy | In-situ tracking and quantification. | Real-time monitoring of degradation and chemical transformations. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-sensitive detection in environmental matrices. | Identification of trace amounts of contaminants and their byproducts. |
Novel Applications in High-Throughput Mechanistic Screening
This compound is a valuable tool in high-throughput screening (HTS) for elucidating reaction mechanisms, particularly for enzymes such as haloalkane dehalogenases. nih.govmuni.cz HTS allows for the rapid screening of large libraries of compounds or enzyme variants, and the use of deuterated substrates can provide crucial mechanistic insights through the kinetic isotope effect (KIE). nih.govresearchgate.netnih.gov
The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. mdpi.com By comparing the reaction rates of 1,2-Dibromopropane (B165211) and this compound, researchers can determine whether the C-H (or C-D) bond cleavage is a rate-determining step in the enzymatic degradation process. nih.govresearchgate.net This information is vital for understanding enzyme mechanisms and for the directed evolution of enzymes with improved catalytic activities. nih.gov
HTS assays for haloalkane dehalogenase activity can be designed to be colorimetric or fluorescence-based, allowing for rapid and sensitive detection of enzyme activity in a microplate format. nih.govresearchgate.netlivescience.io The use of this compound in such assays can help to identify enzyme variants with altered mechanistic pathways or improved efficiency for degrading brominated hydrocarbons.
| HTS Application | Role of this compound | Mechanistic Insight |
| Enzyme Evolution | Substrate for screening haloalkane dehalogenase mutant libraries. | Identification of variants with enhanced catalytic efficiency. |
| Kinetic Isotope Effect Studies | Comparison of reaction rates with the non-deuterated analog. | Determination of the rate-limiting step in enzymatic reactions. |
| Inhibitor Screening | Tool to probe the mechanism of enzyme inhibition. | Understanding how inhibitors interact with the enzyme's active site. |
Interdisciplinary Research with Environmental Geochemistry and Biogeochemistry (focus on transformation pathways)
In the fields of environmental geochemistry and biogeochemistry, this compound serves as a powerful tracer for studying the fate and transformation pathways of halogenated pollutants in the environment. clearsynth.com Its identical physicochemical properties to the non-deuterated compound ensure that it follows the same transport and degradation routes, while its unique mass allows for precise tracking. astm.orgnih.gov
The degradation of brominated propanes can occur through both abiotic and biotic pathways, including hydrolysis, reduction, and oxidation. mdpi.comresearchgate.netdtic.mil Studies on similar compounds like 1,2,3-tribromopropane (B147538) have shown that microbial degradation often initiates with dehalogenation to form less halogenated and more soluble alcohols. ethz.ch For instance, the initial step in the degradation of 1,2,3-tribromopropane by Agrobacterium radiobacter is the dehalogenation to 2,3-dibromo-1-propanol. ethz.ch Similar pathways involving haloalkane dehalogenases are expected for 1,2-dibromopropane. muni.cz
By introducing this compound into environmental samples such as soil or groundwater microcosms, researchers can trace its transformation into various deuterated metabolites. fao.orgmdpi.com This allows for the unambiguous identification of degradation products and the elucidation of complex reaction networks. cdc.govnih.gov This is particularly important for distinguishing between different degradation mechanisms that may be occurring simultaneously. mdpi.comnih.gov
| Transformation Pathway | Description | Role of this compound |
| Biotic Degradation | Microbial breakdown via enzymes like haloalkane dehalogenases. | Tracer to identify deuterated metabolites and elucidate enzymatic pathways. |
| Abiotic Degradation | Chemical reactions such as hydrolysis and reduction. | Standard to differentiate between biological and chemical degradation processes. |
| Sorption and Transport | Movement and binding within soil and sediment. | Isotopic tracer to quantify transport parameters and sorption coefficients. |
Challenges and Opportunities in Deuterium-Labeled Compound Synthesis and Application for Complex Systems
While deuterium-labeled compounds like this compound offer significant research advantages, their synthesis and application present both challenges and opportunities.
Challenges: The synthesis of selectively deuterated compounds can be complex and costly. musechem.com Achieving high isotopic purity and introducing deuterium atoms at specific positions within a molecule requires specialized synthetic methods. nih.govosti.govrsc.org For instance, ensuring deuterium efficiency and analyzing for isotopic impurities can be technically demanding. musechem.comacs.org Furthermore, predicting the precise effect of deuteration on a compound's properties and behavior in complex systems can be difficult. musechem.com
Opportunities: Despite the challenges, the demand for deuterated compounds is growing, driven by their expanding applications in pharmaceutical research, environmental science, and materials science. nih.gov The development of more efficient and selective deuteration methods presents a significant opportunity for chemical synthesis. nih.gov The use of deuterated compounds can lead to the development of more effective drugs with improved metabolic profiles, a concept known as "deuterium switching". nih.gov In environmental science, deuterated standards are crucial for accurate quantification of pollutants and for understanding their environmental fate. nih.govmdpi.com As analytical instrumentation becomes more sensitive, the applications for deuterated compounds in studying complex biological and environmental systems will continue to expand.
| Aspect | Challenges | Opportunities |
| Synthesis | Complexity, cost, achieving high isotopic purity, and regioselectivity. musechem.comosti.gov | Development of novel, efficient, and selective deuteration methodologies. nih.gov |
| Analysis | Quantifying isotopic enrichment and identifying impurities. acs.org | Advancements in mass spectrometry and NMR for precise isotopic analysis. |
| Application | Predicting the impact of deuteration on biological and chemical properties. musechem.com | Enhanced understanding of reaction mechanisms, improved drug efficacy, and accurate environmental monitoring. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
